5-Amino-1-cyclopropylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-cyclopropylpentan-2-one: is an organic compound with the molecular formula C8H15NO It is characterized by the presence of an amino group (-NH2) and a cyclopropyl group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-cyclopropylpentan-2-one can be achieved through several methods. One common approach involves the reductive amination of 2-hydroxytetrahydropyran. This process includes the in situ generation of 5-hydroxypentanal via the ring-opening tautomerization of 2-hydroxytetrahydropyran, followed by reductive amination over supported nickel catalysts . The reaction typically occurs under mild conditions, such as 80°C and 2 MPa hydrogen pressure, yielding high selectivity and efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar catalytic processes, utilizing robust and scalable methods to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-cyclopropylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1-cyclopropylpentan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals, including drugs with antimicrobial or anticancer properties .
Industry: The compound is also investigated for its use in the production of biodegradable plastics and other materials, leveraging its bifunctional nature to create polyesteramides .
Wirkmechanismus
The mechanism of action of 5-Amino-1-cyclopropylpentan-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-pentanol: Similar in structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pentanone backbone.
1-Cyclopropyl-2-aminopropane: Another cyclopropyl-containing compound with different functional groups.
Uniqueness: 5-Amino-1-cyclopropylpentan-2-one is unique due to the combination of its cyclopropyl group and pentanone backbone, which imparts distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C8H15NO |
---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
5-amino-1-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H15NO/c9-5-1-2-8(10)6-7-3-4-7/h7H,1-6,9H2 |
InChI-Schlüssel |
UOWKVDVAPUVTMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.